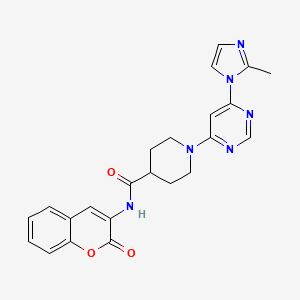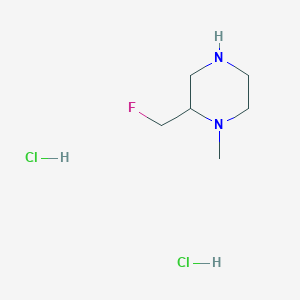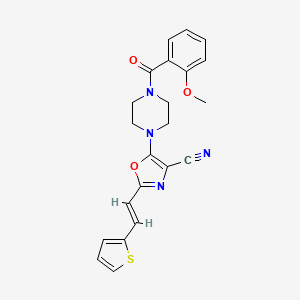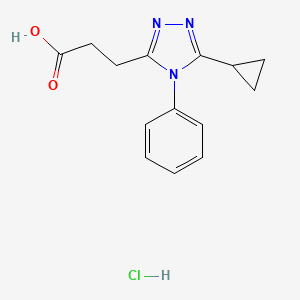
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions characterized by nucleophilic substitutions and cyclization processes. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves characterizing by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). These synthetic pathways often require careful selection of reagents and conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of compounds within this class is typically analyzed using spectroscopic methods, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Structural analysis is crucial for understanding the compound's potential interaction with biological targets (Ismail et al., 2004).
Chemical Reactions and Properties
Compounds like 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide exhibit a variety of chemical reactions, including interactions with DNA, as demonstrated by their DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their chemical reactivity and biological activities (Kambappa et al., 2017).
Applications De Recherche Scientifique
Anticancer Applications
- Breast Cancer Treatment : Chromeno[4,3-b]pyridine derivatives, a category that includes compounds similar to the one , have been studied for their potential in treating breast cancer. Molecular docking studies indicate that certain structural features are essential for effective interaction with breast cancer cell lines, highlighting the compound's relevance in this area (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Anti-Inflammatory Applications
- In Vivo Anti-Inflammatory Activity : Research on pyrimidine derivatives related to the specified compound has shown significant anti-inflammatory activity in vivo. These findings suggest potential applications in the development of new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, indicating the potential use of similar compounds in combating bacterial and fungal infections (Laxmi, Kuarm, & Rajitha, 2012).
- Antioxidant Properties : Some derivatives exhibit antioxidant activities, suggesting a potential role in addressing oxidative stress-related disorders (Gouda, 2012).
Miscellaneous Applications
- DNA Cleavage and Anti-Angiogenic Activities : Certain novel piperidine derivatives, closely related to the compound , have shown promising results in DNA cleavage and anti-angiogenic activities, which are crucial in cancer therapy (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide details on its safety and hazards.
Orientations Futures
The future directions for research on this compound would likely depend on its observed properties and potential applications. This could include further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses.
Propriétés
IUPAC Name |
1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-24-8-11-29(15)21-13-20(25-14-26-21)28-9-6-16(7-10-28)22(30)27-18-12-17-4-2-3-5-19(17)32-23(18)31/h2-5,8,11-14,16H,6-7,9-10H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAMQGGRXBKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)